

"IARC classification of sterigmatocystin"

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Compound of Interest		
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An In-depth Technical Guide to the IARC Classification of Sterigmatocystin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sterigmatocystin (STC) is a mycotoxin produced by various species of Aspergillus fungi. Structurally, it is a precursor to the well-known carcinogen aflatoxin B1 (AFB1), sharing a similar bifuran structure which is critical to its biological activity.[1][2] Due to its demonstrated carcinogenicity in animal models and evidence of genotoxicity, the International Agency for Research on Cancer (IARC) has classified sterigmatocystin as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[1][2][3] This classification is based on sufficient evidence of carcinogenicity in animals but a lack of conclusive evidence in humans. This guide provides a detailed overview of the toxicological data, experimental methodologies, and mechanisms of action that form the basis of the IARC's evaluation.

IARC Carcinogenicity Classification

The IARC, a specialized agency of the World Health Organization, evaluates the carcinogenic risk of various agents to humans. Sterigmatocystin is classified as follows:

Group 2B: Possibly carcinogenic to humans.

This category is used when there is limited evidence of carcinogenicity in humans and less than sufficient evidence in experimental animals, OR when there is inadequate evidence in



humans but sufficient evidence in experimental animals. For sterigmatocystin, the classification relies heavily on the substantial body of evidence from animal studies.

Quantitative Toxicological Data

The toxicological profile of sterigmatocystin has been characterized in various animal models. While its acute toxicity is relatively low compared to AFB1, its chronic effects, particularly its carcinogenicity, are significant.

Acute Toxicity Data

The median lethal dose (LD50) varies significantly depending on the species and the route of administration.

Species	Route of Administration	LD50	Reference
Mice	Oral	>800 mg/kg	
Wistar Rats (Male)	Oral (10-day)	166 mg/kg	-
Wistar Rats (Female)	Oral (10-day)	120 mg/kg	-
Wistar Rats (Male)	Intraperitoneal (IP)	60-65 mg/kg	-
Vervet Monkeys	Intraperitoneal (IP)	32 mg/kg	-

Carcinogenicity and Chronic Toxicity Data

Long-term exposure studies have unequivocally demonstrated the carcinogenic potential of sterigmatocystin in multiple animal species.



Species	Route	Dosage	Duration	Key Findings	Reference
Rats	Oral (in diet)	5-10 mg/kg	2 years	90% incidence of liver tumors (hepatomas).	
Rats	Dermal	Not specified	Not specified	Induced skin and hepatic tumors.	
Rats	Subcutaneou s	Not specified	Not specified	Sarcomas at the site of injection.	
Mice	Oral	Not specified	Not specified	Produced pulmonary tumors.	

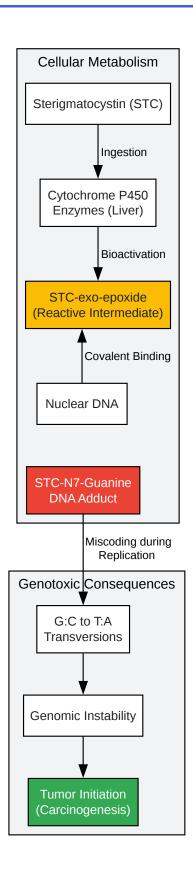
Genotoxicity and Mechanism of Action

The carcinogenicity of sterigmatocystin is rooted in its genotoxic mechanism of action, which involves metabolic activation to a DNA-reactive intermediate.

Metabolic Activation and DNA Adduct Formation

Similar to aflatoxin B1, sterigmatocystin itself is not the ultimate carcinogen. It requires metabolic activation by cytochrome P450 (CYP) enzymes in the liver to form a highly reactive exo-epoxide. This epoxide can then covalently bind to cellular macromolecules, most importantly DNA. The primary DNA adduct formed is 1,2-dihydro-2-(N7-guanyl)-1-hydroxysterigmatocystin (ST-N7-Gua), which can lead to mutations if not properly repaired.





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Fig. 1: Metabolic activation and genotoxic pathway of Sterigmatocystin.



Evidence of Genotoxicity

- Bacterial Assays: Positive results for mutations in bacterial assays.
- Cell-based Assays: Shown to induce DNA damage (measured by comet and yH2AX assays), chromosomal aberrations, and micronuclei formation in various mammalian cell lines.
- In Vivo Studies: Animal studies have confirmed the induction of chromosomal aberrations and DNA damage. However, a 2021 study in Wistar rats found no increase in micronuclei in the bone marrow after a single oral dose of 20 mg/kg.

Key Experimental Protocols

The following sections detail the methodologies of representative studies that form the basis of the toxicological assessment of sterigmatocystin.

Protocol: In Vivo Genotoxicity Assessment (Comet and Micronucleus Assay)

This protocol is based on the methodology described by Corcuera et al. (2021) for assessing genotoxicity in rats.

- Objective: To evaluate the DNA-damaging potential (liver, kidney) and clastogenicity (bone marrow) of sterigmatocystin in vivo.
- Test System: Male Wistar rats.
- Test Compound Administration:
 - Vehicle Control: Corn oil, administered via oral gavage.
 - Positive Control: Aflatoxin B1 (0.25 mg/kg b.w.) in corn oil, via oral gavage.
 - Test Group: Sterigmatocystin (20 mg/kg b.w.) in corn oil, via oral gavage.
- Experimental Procedure:

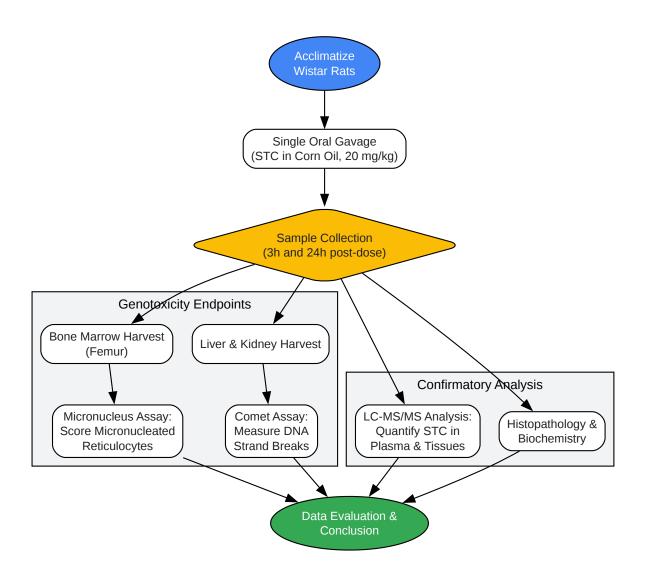
Foundational & Exploratory





- Animals are dosed once via oral gavage.
- Tissues and samples are collected at specified time points (e.g., 3 and 24 hours postdosing).
- Micronucleus Assay: Bone marrow is flushed from the femurs. Cells are isolated, stained, and polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei.
- Comet Assay: Liver and kidney tissues are homogenized to create single-cell suspensions. Cells are embedded in agarose on microscope slides, lysed, and subjected to electrophoresis. DNA damage is quantified by measuring the "comet tail" length and intensity. An Fpg-modified version can be used to detect oxidative DNA damage.
- Bioanalysis: LC-MS/MS is used to quantify sterigmatocystin levels in plasma and tissues to confirm systemic exposure.
- General Toxicity: Organ weights, serum biochemistry, and histopathology are evaluated to assess general toxicity.





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Fig. 2: Experimental workflow for an in vivo genotoxicity study of Sterigmatocystin.

Protocol: Chronic Oral Carcinogenicity Bioassay

This is a generalized protocol based on chronic feeding studies cited in the literature.

 Objective: To determine the carcinogenic potential of sterigmatocystin following long-term dietary exposure.

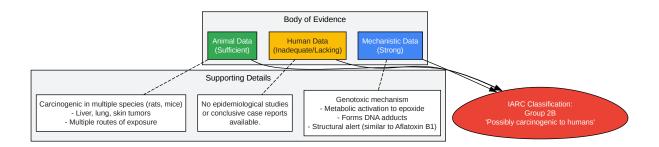


- Test System: Rats (e.g., Fischer 344 or Wistar).
- Test Compound Administration:
 - Control Group: Fed a standard basal diet.
 - Test Groups: Fed diets containing a fixed concentration of sterigmatocystin (e.g., 5-10 mg/kg of feed).
- Experimental Procedure:
 - Young adult animals are randomly assigned to control or test groups.
 - Animals are provided the respective diets ad libitum for a significant portion of their lifespan (e.g., 2 years).
 - Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
 - At the end of the study, all animals are euthanized.
 - A complete necropsy is performed, and all organs are examined for gross abnormalities.
 - Target organs (especially liver, lungs, kidneys) and any observed lesions are collected, preserved in formalin, and processed for histopathological examination.
 - Tumor incidence, multiplicity, and latency are compared between control and treated groups using appropriate statistical methods.

Conclusion and Rationale for IARC Classification

The classification of sterigmatocystin in IARC Group 2B is a conclusion derived from a weight-of-evidence approach.





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